molecular formula C33H40ClN3O B12381940 Cy3 alkyne (chloride)

Cy3 alkyne (chloride)

Cat. No.: B12381940
M. Wt: 530.1 g/mol
InChI Key: YIXIKYACJGHYQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy3 alkyne (chloride) typically involves the modification of Cyanine 3 to introduce the alkyne functional group. One common method is the reaction of Cyanine 3 with an alkyne-containing reagent under mild conditions. The reaction is often catalyzed by copper to facilitate the formation of the alkyne group .

Industrial Production Methods

Industrial production of Cy3 alkyne (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Mechanism of Action

The primary mechanism of action of Cy3 alkyne (chloride) involves its ability to form stable bioconjugates through CuAAC reactions. The alkyne group reacts with azide-containing molecules in the presence of a copper catalyst, forming a triazole linkage. This reaction is highly specific and efficient, making it ideal for labeling and detecting biomolecules . The fluorescence properties of Cy3 allow for the visualization and tracking of these labeled molecules in various biological and chemical systems .

Biological Activity

Cy3 alkyne chloride is a fluorescent dye belonging to the cyanine dye family, which has gained attention in various biological applications, particularly in molecular biology and biochemistry. This compound is characterized by its alkyne functional group, allowing it to engage in click chemistry reactions, specifically with azide-containing molecules, facilitating the formation of covalent bonds. This property enhances its utility in labeling and imaging biological molecules.

Cy3 alkyne chloride can be synthesized through various chemical methods, including palladium-catalyzed cross-coupling reactions. The synthesis typically involves the introduction of the alkyne group to the Cy3 structure, enabling its reactivity with azides. The resulting conjugates are useful for fluorescent labeling in live-cell imaging and other applications.

Property Value
Molecular FormulaC₁₈H₁₈ClN₃O₂S
Molecular Weight367.87 g/mol
Absorption Maximum550 nm
Emission Maximum570 nm

1. Fluorescent Labeling

Cy3 alkyne chloride is widely used in fluorescent labeling of nucleic acids and proteins. Its high quantum yield and stability make it an excellent choice for developing probes that can be used in various assays, including fluorescence in situ hybridization (FISH) and real-time PCR.

2. Click Chemistry

The alkyne functionality allows Cy3 alkyne chloride to participate in click chemistry, a powerful method for bioconjugation. This reaction is particularly beneficial for the selective labeling of biomolecules without interfering with their biological activity.

3. Cell Imaging

Due to its bright fluorescence properties, Cy3 alkyne chloride is employed in live-cell imaging studies. It enables researchers to visualize cellular processes in real-time, contributing to a better understanding of cellular dynamics and interactions.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of Cy3 alkyne chloride in various biological contexts:

  • Targeting Cancer Cells : A study demonstrated that conjugates of Cy3 with specific targeting moieties could selectively label cancer cells, facilitating their identification in mixed cell populations. This was achieved through the use of azide-functionalized antibodies that reacted with Cy3 alkyne chloride .
  • Mitochondrial Imaging : Research involving cyanine-aryl acetylene conjugates showed that these compounds could selectively target cancerous mitochondria, enhancing the specificity of imaging techniques used to study mitochondrial function in cancer cells .
  • Gene Expression Studies : In a study focused on gene expression analysis, Cy3 alkyne chloride was utilized to label RNA transcripts, allowing for quantitative assessment of gene expression levels through fluorescence detection methods .

Properties

Molecular Formula

C33H40ClN3O

Molecular Weight

530.1 g/mol

IUPAC Name

6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride

InChI

InChI=1S/C33H39N3O.ClH/c1-7-23-34-31(37)22-9-8-14-24-36-28-19-13-11-17-26(28)33(4,5)30(36)21-15-20-29-32(2,3)25-16-10-12-18-27(25)35(29)6;/h1,10-13,15-21H,8-9,14,22-24H2,2-6H3;1H

InChI Key

YIXIKYACJGHYQL-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-]

Origin of Product

United States

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